molecular formula C17H20FN7O B12245876 5-Fluoro-2,4-dimethyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine

5-Fluoro-2,4-dimethyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B12245876
M. Wt: 357.4 g/mol
InChI Key: CBFIKEFIRDUMOH-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with fluorine, methyl groups, and a triazolopyridazine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,4-dimethyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Fluorine and Methyl Groups: Fluorination and methylation are achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

    Attachment of the Triazolopyridazine Moiety: The triazolopyridazine moiety is introduced via cyclization reactions involving hydrazine derivatives and appropriate nitriles or carboxylic acids.

    Final Coupling: The final step involves coupling the triazolopyridazine moiety with the pyrimidine core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,4-dimethyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-2,4-dimethyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and phosphodiesterases, as well as receptors like G-protein coupled receptors (GPCRs).

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolopyridazine moiety and exhibit similar biological activities.

    Fluorinated Pyrimidines: Compounds like 5-fluorouracil are structurally related and used in cancer therapy.

Uniqueness

5-Fluoro-2,4-dimethyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific combination of fluorine, methyl groups, and triazolopyridazine moiety, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C17H20FN7O

Molecular Weight

357.4 g/mol

IUPAC Name

6-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H20FN7O/c1-11-16(18)17(21-12(2)20-11)26-9-13-5-7-24(8-6-13)15-4-3-14-22-19-10-25(14)23-15/h3-4,10,13H,5-9H2,1-2H3

InChI Key

CBFIKEFIRDUMOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NN4C=NN=C4C=C3)F

Origin of Product

United States

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